Cas no 66217-05-8 (Benzene, 1,2,4,5-tetrabromo-3,6-bis(phenylmethyl)-)
66217-05-8 structure
Product Name:Benzene, 1,2,4,5-tetrabromo-3,6-bis(phenylmethyl)-
CAS No:66217-05-8
MF:C20H14Br4
MW:573.941162586212
CID:388590
PubChem ID:71369672
Update Time:2025-04-19
Benzene, 1,2,4,5-tetrabromo-3,6-bis(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,2,4,5-tetrabromo-3,6-bis(phenylmethyl)-
- 1,4-dibenzyl-2,3,5,6-tetrabromobenzene
- DTXSID90792684
- 1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene
- 66217-05-8
-
- Inchi: 1S/C20H14Br4/c21-17-15(11-13-7-3-1-4-8-13)18(22)20(24)16(19(17)23)12-14-9-5-2-6-10-14/h1-10H,11-12H2
- InChI Key: CMMUZMMDJXCFJU-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C(=C(C=1CC1C=CC=CC=1)Br)Br)CC1C=CC=CC=1)Br
Computed Properties
- Exact Mass: 573.77880g/mol
- Monoisotopic Mass: 569.78290g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.5
- Topological Polar Surface Area: 0Ų
Benzene, 1,2,4,5-tetrabromo-3,6-bis(phenylmethyl)- Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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